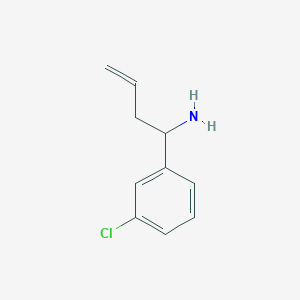
1-(3-Chlorophenyl)but-3-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)but-3-EN-1-amine is an organic compound with the molecular formula C10H12ClN It is a derivative of phenylbutenamine, where a chlorine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)but-3-EN-1-amine typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to amines or other derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)but-3-EN-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-chlorophenyl)but-3-EN-1-amine
- 1-(3-Chlorophenyl)but-3-EN-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
1-(3-Chlorophenyl)but-3-EN-1-amine, a compound featuring a chlorophenyl group attached to a butenylamine chain, has garnered attention for its potential biological activity. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- Structural Features : The compound contains a double bond between the second and third carbon atoms of the butyl chain, enhancing its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Butenylamine Backbone : Utilizing appropriate reagents to create the butenylamine structure.
- Chlorination : Introducing the chlorine substituent on the phenyl ring to enhance lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity at these sites can lead to significant changes in their activity or function, influencing various biological pathways.
Pharmacological Potential
Research indicates that compounds structurally similar to this compound may modulate neurotransmitter systems. This includes potential roles as:
- Receptor Agonists/Antagonists : Influencing pathways related to mood regulation and cognitive functions.
- Therapeutic Agents : Investigated for applications in treating neurological disorders due to their ability to interact with neurotransmitter receptors.
Antichlamydial Activity
A study highlighted the synthesis of derivatives based on similar structures that showed selective activity against Chlamydia species. While specific data on this compound is limited, it suggests that compounds with analogous structures can exhibit significant antibacterial properties .
Cytotoxicity Studies
Research involving structurally related compounds has demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives were tested for their effects on cell viability, revealing that certain modifications could enhance or diminish cytotoxic effects .
Summary of Biological Activities
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(3-chlorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2 |
InChI Key |
BNOZYJCSAYGWOT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















